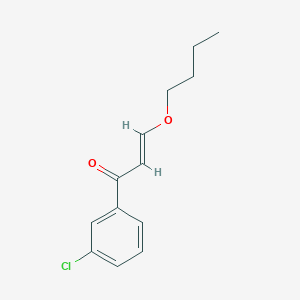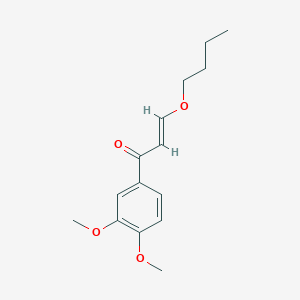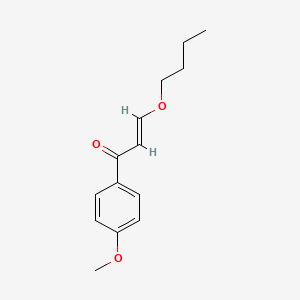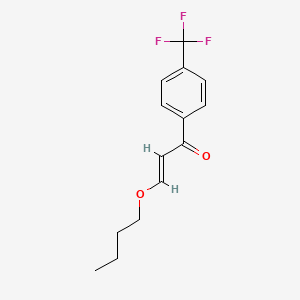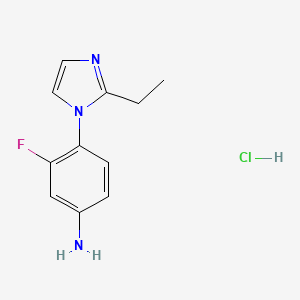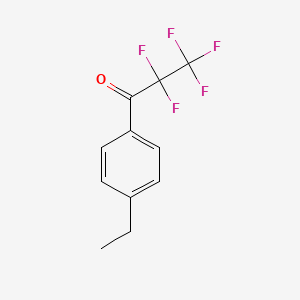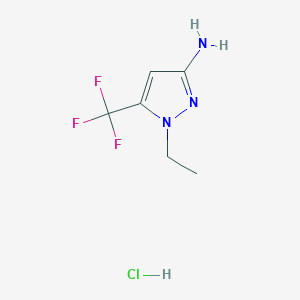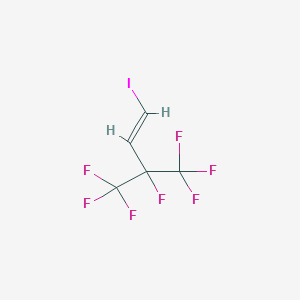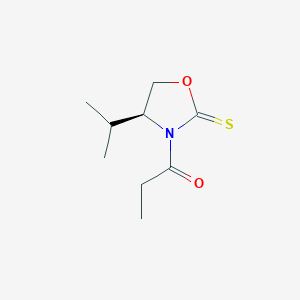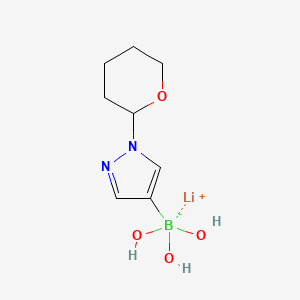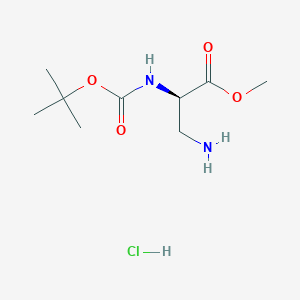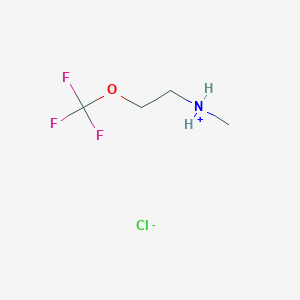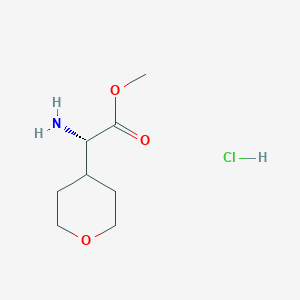
(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyran ring, an amino group, and an ester functionality, making it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran and glycine derivatives.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and suitable nucleophiles under acidic conditions.
Introduction of Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents like sodium cyanoborohydride.
Esterification: The ester functionality is introduced through esterification reactions using methanol and acid catalysts such as sulfuric acid.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for cyclization and esterification steps, and employing automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Ammonia or primary amines for amide formation.
Major Products
Oxidation: Oximes, nitroso compounds.
Reduction: Alcohols.
Substitution: Amides, other esters.
科学研究应用
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral drugs and catalysts.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Biological Probes: Employed in the design of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Therapeutic Agents: Explored for its activity in various therapeutic areas such as anti-inflammatory and anticancer research.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed in catalytic processes due to its chiral nature.
作用机制
The mechanism of action of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring and ester functionality contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride: The enantiomer of the compound with different biological activity.
Amino acids with similar side chains: Compounds like proline or pipecolic acid derivatives.
Other tetrahydropyran derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is unique due to its combination of a chiral center, tetrahydropyran ring, and ester functionality. This combination provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action
属性
IUPAC Name |
methyl (2S)-2-amino-2-(oxan-4-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNZVLSJCYPDLJ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCOCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

